Megazol Megazol Megazol, also known as CL 64855, is a nitroimidazole based drug that cures some protozoan infections. A study of nitroimidazoles found the drug extremely effective against T. cruzi and T. brucei which cause Chagas disease and African sleeping sickness, respectively. The drug is considerably more effective than standard benznidazole therapy (for Chagas) which is considered the gold standard. This is despite that other nitroimidazoles proved ineffective against these pathogens.
Brand Name: Vulcanchem
CAS No.: 19622-55-0
VCID: VC0534909
InChI: InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)
SMILES: CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]
Molecular Formula: C6H6N6O2S
Molecular Weight: 226.22 g/mol

Megazol

CAS No.: 19622-55-0

Cat. No.: VC0534909

Molecular Formula: C6H6N6O2S

Molecular Weight: 226.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Megazol - 19622-55-0

Specification

CAS No. 19622-55-0
Molecular Formula C6H6N6O2S
Molecular Weight 226.22 g/mol
IUPAC Name 5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)
Standard InChI Key VDZZTXBMKRQEPO-UHFFFAOYSA-N
SMILES CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]
Canonical SMILES CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Megazol (CAS: 19622-55-0) features a nitroimidazole core fused to a 1,3,4-thiadiazole ring, with a molecular weight of 226.22 g/mol . Key structural attributes include:

  • Nitro group (-NO₂): Critical for redox activation and antiparasitic activity.

  • Thiadiazole ring: Enhances stability and modulates electronic properties.

  • Amino group (-NH₂): Participates in hydrogen bonding and target interactions.

The compound’s solubility is limited in aqueous media but improves in polar aprotic solvents like dimethylformamide (DMF). Spectroscopic data (IR, NMR, HR-MS) confirm its structure, with characteristic peaks for nitro (1525 cm⁻¹) and amine (3123 cm⁻¹) groups .

Synthesis and Optimization

Synthetic Routes

The 2014 synthesis by Albuquerque et al. outlines a four-step route starting from 1-methylimidazole :

StepReactionReagents/ConditionsYield
1CyanationBrCN, DMAP, DMF, 40°C45%
2CyclizationThiosemicarbazide, CF₃COOH, 60°C40%
3Nitration & AcetylationHNO₃/H₂SO₄, (CH₃CO)₂O, 0°C70%
4DeacetylationHCl, reflux70%

Structural Analogues

Bioisosteric replacement of the thiadiazole sulfur with nitrogen (yielding a 1,2,4-triazole) reduced antiparasitic activity, underscoring the importance of the thiadiazole moiety . Halogen or alkyl substitutions at the imidazole 4-position abolished activity entirely .

Mechanism of Action

Inhibition of Macromolecular Synthesis

In T. cruzi amastigotes, megazol inhibits protein synthesis (91% at 10 μM) more potently than DNA (45%) or RNA (32%) synthesis . Comparatively, nifurtimox and benznidazole showed <2% inhibition of protein synthesis at equivalent doses .

Pharmacological Profile

In Vitro and In Vivo Efficacy

OrganismIC₅₀ (μM)ModelReference
T. brucei (procyclic)0.28Cell proliferation
T. cruzi (amastigote)0.15[³H]-leucine uptake
T. b. gambiense0.01 μg/mLMouse acute infection

In murine models, megazol cured acute T. b. brucei infections but required combination therapy (e.g., suramin) for central nervous system involvement .

Toxicity and Limitations

  • Genotoxicity: Positive in comet assays (human lymphocytes), linked to nitro radical-mediated DNA damage .

  • Mutagenicity: Ames test positivity limits clinical use despite efficacy .

DrugResistance Factor (Procyclic)Resistance Factor (Bloodstream)
Megazol105x21x
Nifurtimox7.6x6.2x
Melarsoprol1.1x2.3x

Efflux pumps and thiol metabolism (e.g., trypanothione) were unchanged in resistant strains .

Recent Advances and Therapeutic Innovations

Theranostic Metal Complexes

Rhenium(I) and technetium(I) complexes with megazol derivatives ([ReBr(CO)₃L]) showed enhanced activity against T. cruzi (IC₅₀ = 0.8 μM vs. 12.4 μM for benznidazole) and high selectivity indices (>50) . These complexes also exhibited affinity for T. cruzi Old Yellow Enzyme, a potential biomarker .

Combination Therapies

Co-administration with buthionine sulfoximine (BSO), a glutathione synthesis inhibitor, reduced megazol’s IC₅₀ by 50% in resistant strains, suggesting synergism via thiol depletion .

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